molecular formula C18H15NO B1459415 4-(2,3-Dimethylbenzoyl)quinoline CAS No. 1706462-41-0

4-(2,3-Dimethylbenzoyl)quinoline

Cat. No.: B1459415
CAS No.: 1706462-41-0
M. Wt: 261.3 g/mol
InChI Key: QLBRTLUEXUDFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dimethylbenzoyl)quinoline is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-containing heterocyclic aromatic compounds known for their wide range of applications in medicinal, synthetic organic, and industrial chemistry . The compound this compound is characterized by the presence of a quinoline ring system substituted with a 2,3-dimethylbenzoyl group at the 4-position.

Preparation Methods

The synthesis of 4-(2,3-Dimethylbenzoyl)quinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically uses α-methylene ketones and aminoaryl ketones as starting materials . The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial production methods may involve the use of catalytic systems to enhance yield and selectivity. For example, the use of Lewis acids or transition metal catalysts can improve the efficiency of the synthesis . Additionally, green chemistry approaches such as microwave-assisted synthesis and solvent-free conditions are being explored to make the process more sustainable .

Chemical Reactions Analysis

4-(2,3-Dimethylbenzoyl)quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline carboxylic acids, while reduction can produce hydroquinolines .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,3-dimethylphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-12-6-5-8-14(13(12)2)18(20)16-10-11-19-17-9-4-3-7-15(16)17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBRTLUEXUDFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=NC3=CC=CC=C23)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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